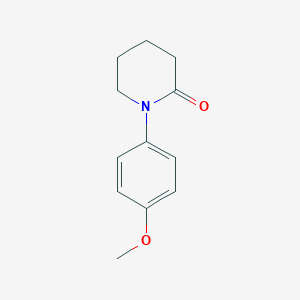

1-(4-Methoxyphenyl)piperidin-2-one

Overview

Description

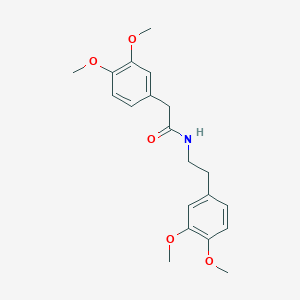

1-(4-Methoxyphenyl)piperidin-2-one is a chemical compound with the molecular formula C12H15NO2. It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .

Synthesis Analysis

The synthesis of 1-(4-Methoxyphenyl)piperidin-2-one and its derivatives has been a subject of interest in recent scientific literature . The synthesis often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Specific methods of piperidine synthesis have been reviewed in several papers .Molecular Structure Analysis

The molecular structure of 1-(4-Methoxyphenyl)piperidin-2-one involves a piperidine ring attached to a methoxyphenyl group . The angles between the mean planes of the piperidine ring and the pendant phenyl rings have been analyzed in the literature .Chemical Reactions Analysis

Piperidine derivatives, including 1-(4-Methoxyphenyl)piperidin-2-one, undergo various chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, and amination . The specific reactions depend on the substituents present on the piperidine ring .Physical And Chemical Properties Analysis

1-(4-Methoxyphenyl)piperidin-2-one is a powder at room temperature . Its molecular weight is 205.26 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved papers.Scientific Research Applications

Nucleophilic Aromatic Substitution Reactions

The compound 1-(4-Methoxyphenyl)piperidin-2-one has been implicated in studies involving nucleophilic aromatic substitution reactions. Specifically, the interaction of piperidine with nitro-aromatic compounds, leading to the substitution of the nitro group, has been quantitatively analyzed. The kinetics of such reactions and the mechanistic interpretation through an addition–elimination mechanism with rapid expulsion of the nitro-group from the intermediate were highlighted (Pietra & Vitali, 1972).

Pharmacophoric Groups in Antipsychotic Agents

Studies have also explored the role of arylcycloalkylamines, which include phenyl piperidines and their arylalkyl substituents, as pharmacophoric groups in several antipsychotic agents. The arylalkyl substituents, akin to 1-(4-Methoxyphenyl)piperidin-2-one, have been shown to improve the potency and selectivity of the binding affinity at D(2)-like receptors, which are critical in the treatment of disorders such as schizophrenia (Sikazwe et al., 2009).

Dopamine D2 Receptor Ligands in Neuropsychiatric Disorders

The compound has been implicated in the design and study of dopamine D2 receptor ligands. Dopamine plays a critical role in the central and peripheral nervous system, and its receptors are targeted for treating disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. The pharmacophore with high D2R affinity, including 4-(2-methoxyphenyl)- piperidine moieties, has been highlighted for its critical role in receptor affinity (Jůza et al., 2022).

Synthetic Pathways and Spiropiperidines in Drug Discovery

Significant research has been dedicated to exploring synthetic pathways and the role of spiropiperidines in drug discovery. The review focuses on the methodology used for the construction of spiropiperidines, highlighting the importance of this class of compounds in medicinal chemistry and drug development (Griggs et al., 2018).

Mechanism of Action

Safety and Hazards

Future Directions

Piperidine derivatives, including 1-(4-Methoxyphenyl)piperidin-2-one, continue to be an area of active research due to their importance in drug design . Future directions include the development of fast and cost-effective methods for the synthesis of substituted piperidines . The pharmaceutical applications of synthetic and natural piperidines are also being explored .

properties

IUPAC Name |

1-(4-methoxyphenyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-11-7-5-10(6-8-11)13-9-3-2-4-12(13)14/h5-8H,2-4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRGCZUCMQLTCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90571219 | |

| Record name | 1-(4-Methoxyphenyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxyphenyl)piperidin-2-one | |

CAS RN |

206753-46-0 | |

| Record name | 1-(4-Methoxyphenyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

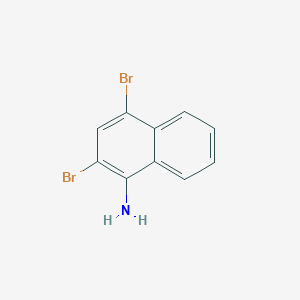

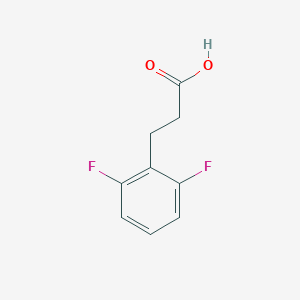

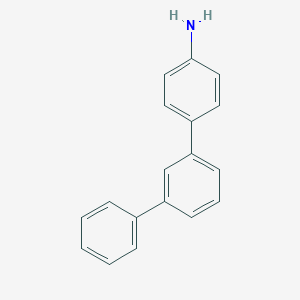

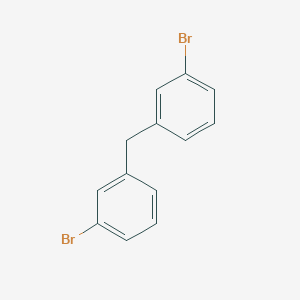

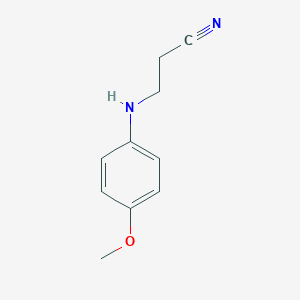

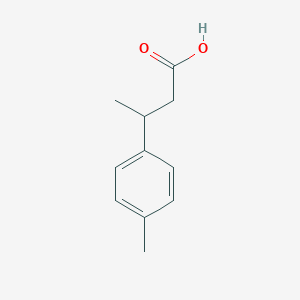

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.